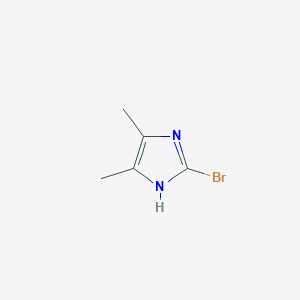![molecular formula C14H14O3 B3188762 [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol CAS No. 2350-43-8](/img/structure/B3188762.png)
[4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol
説明
“[4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol” is a chemical compound with the molecular formula C14H14O3 . It has an average mass of 230.259 Da and a monoisotopic mass of 230.094299 Da . It is also known by other names such as “4- ( (4-hydroxyphenyl)methoxy)benzenemethanol” and "4- [ (4-hydroxyphenyl)methoxy]benzenemethanol" .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a benzene ring via a methoxy group . It has three hydrogen bond acceptors and two hydrogen bond donors .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 436.7±30.0 °C at 760 mmHg, and a flash point of 217.9±24.6 °C . It has a polar surface area of 50 Å2 and a molar refractivity of 65.8±0.3 cm3 . Its LogP value is 1.87, indicating its relative lipophilicity .科学的研究の応用
Solvatochromic Phenolates
Nitro-substituted 4-[(phenylmethylene)imino]phenolates, through their unique solvatochromic properties, serve as probes to investigate binary solvent mixtures, revealing insights into solvent-solvent and solute-solvent interactions. This research highlights the utility of phenolate derivatives in understanding the complex behaviors of solvent systems, which is crucial in fields such as solution chemistry and materials science (Nandi et al., 2012).
Lignin-Related Model Compounds
Studies on the pyrolytic behavior of lignin-related α-O-4 and β-O-4 model compounds with methanol have shed light on the optimal conditions for producing aromatic monomers. These insights are critical for the development of efficient methods for lignin valorization, contributing to the sustainable production of bio-based chemicals and materials (Jin et al., 2017); (Shen et al., 2017).
Fluorescent Probes
The synthesis and characterization of compounds with specific fluorescence properties when interacting with metal ions like Co2+ and Zn2+ demonstrate the potential of these molecules as fluorescent probes. This application is particularly relevant in the development of sensors for detecting metal ions in various environments, advancing analytical chemistry and environmental monitoring (Hou Xuan, 2012); (Zheng Wen-yao, 2012).
Renewable Chemical Feedstocks
Research into the integrated liquefaction processing of lignocellulosic materials using microwave energy to produce phenolic-rich products and biopolyols highlights a novel approach to obtaining renewable chemical feedstocks. This process not only supports the bio-economy but also promotes the development of green chemistry practices by utilizing biomass as a resource for valuable chemicals (Xu et al., 2012).
Hydrogen Atom Abstraction Studies
Investigations into the reaction mechanisms of various radicals with alcohols have provided deeper insights into the processes of hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET). Such studies are fundamental in the field of physical chemistry, enhancing our understanding of reaction kinetics and mechanisms that are pivotal in designing and synthesizing new chemical entities (Mayer et al., 2002).
特性
IUPAC Name |
[4-[4-(hydroxymethyl)phenoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRGCHXIWFSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946187 | |
| Record name | [Oxydi(4,1-phenylene)]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-43-8 | |
| Record name | [Oxydi(4,1-phenylene)]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Oxydibenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)



